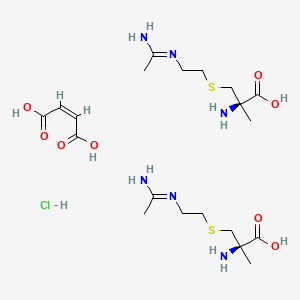

Cindunistat hydrochloride maleate

説明

特性

CAS番号 |

753491-31-5 |

|---|---|

分子式 |

C20H39ClN6O8S2 |

分子量 |

591.1 g/mol |

IUPAC名 |

(2R)-2-amino-3-[2-(1-aminoethylideneamino)ethylsulfanyl]-2-methylpropanoic acid;(Z)-but-2-enedioic acid;hydrochloride |

InChI |

InChI=1S/2C8H17N3O2S.C4H4O4.ClH/c2*1-6(9)11-3-4-14-5-8(2,10)7(12)13;5-3(6)1-2-4(7)8;/h2*3-5,10H2,1-2H3,(H2,9,11)(H,12,13);1-2H,(H,5,6)(H,7,8);1H/b;;2-1-;/t2*8-;;/m00../s1 |

InChIキー |

AXMATQOUTYMHRH-YYYPGOKWSA-N |

SMILES |

CC(=NCCSCC(C)(C(=O)O)N)N.CC(=NCCSCC(C)(C(=O)O)N)N.C(=CC(=O)O)C(=O)O.Cl |

異性体SMILES |

CC(=NCCSC[C@@](C)(C(=O)O)N)N.CC(=NCCSC[C@@](C)(C(=O)O)N)N.C(=C\C(=O)O)\C(=O)O.Cl |

正規SMILES |

CC(=NCCSCC(C)(C(=O)O)N)N.CC(=NCCSCC(C)(C(=O)O)N)N.C(=CC(=O)O)C(=O)O.Cl |

外観 |

Solid powder |

純度 |

>98% (or refer to the Certificate of Analysis) |

賞味期限 |

>2 years if stored properly |

溶解性 |

Soluble in DMSO, not in water |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

PHA-728669F; PHA 728669F; PHA728669F; SD-6010; SD 6010; SD6010 PF-00572986; PF00572986; PF 00572986; PF-572986; PF572986; PF 572986; PHA-84250; PHA84250; PHA 84250; SC-084250; SC 084250; SC084250; Cindunistat. cindunistat hydrochloride maleate |

製品の起源 |

United States |

Foundational & Exploratory

Cindunistat (SD-6010) as a selective iNOS inhibitor

Topic: Cindunistat (SD-6010) as a Selective iNOS Inhibitor: Mechanisms, Characterization, and Clinical Lessons Content Type: Technical Guide / Whitepaper Audience: Researchers, Drug Development Scientists, and Pharmacologists

Executive Summary

Cindunistat (SD-6010), also identified as PHA-84250, is a potent, orally active, and selective inhibitor of inducible Nitric Oxide Synthase (iNOS/NOS2) .[1] Unlike the constitutive isoforms (eNOS and nNOS) which regulate hemodynamics and neurotransmission via calcium-dependent mechanisms, iNOS is calcium-independent and produces sustained, high-output nitric oxide (NO) in response to inflammatory stimuli (e.g., cytokines, LPS).

Developed primarily as a Disease-Modifying Osteoarthritis Drug (DMOAD), SD-6010 was designed to arrest the catabolic cascade in cartilage where excess NO mediates chondrocyte apoptosis and matrix degradation. While the compound demonstrated robust preclinical efficacy, it failed to meet primary structural endpoints (Joint Space Narrowing) in Phase 2/3 clinical trials. This guide analyzes the biochemical rationale, experimental characterization protocols, and the translational disconnects that define the SD-6010 case study.

Chemical & Mechanistic Profile

Chemical Identity:

-

IUPAC Name: (2R)-2-amino-3-[2-(1-aminoethylideneamino)ethylsulfanyl]-2-methylpropanoic acid hydrochloride[2]

-

Class: S-substituted isothiourea / Amidine derivative

-

Molecular Formula: C

H

Mechanism of Action: SD-6010 functions as a competitive inhibitor at the L-arginine binding site of the iNOS oxygenase domain.

-

Substrate Competition: It mimics the geometry of the guanidino group of L-arginine.

-

Enzyme Locking: Upon binding, it prevents the oxidation of L-arginine to N-hydroxy-L-arginine and subsequently to L-citrulline and NO.

-

Selectivity: The inhibition relies on subtle steric differences in the substrate access channel between iNOS (looser pocket) and the constitutive isoforms eNOS/nNOS (tighter pockets), allowing SD-6010 to achieve selectivity ratios often exceeding 1000-fold in optimized assays.

Visualization: The Nitric Oxide Pathway & SD-6010 Intervention

Caption: Figure 1. Mechanism of Action. SD-6010 competes with L-Arginine for the iNOS active site, blocking the production of NO and preventing downstream MMP activation and cartilage damage.

Preclinical Characterization & Selectivity

The therapeutic index of SD-6010 depends entirely on its ability to spare eNOS (vascular tone maintenance) and nNOS (neuronal signaling).

Table 1: Representative Selectivity Profile (Theoretical/Class-Based) Note: Exact proprietary Ki values vary by assay conditions; these represent the functional range for this class of amidine inhibitors.

| Isoform | Physiological Role | Inhibition Constant (Ki) | Selectivity Ratio (vs iNOS) |

| iNOS (Human) | Inflammation / Host Defense | < 10 nM | 1x (Target) |

| eNOS (Human) | Vasodilation / BP Regulation | > 10,000 nM | > 1000-fold |

| nNOS (Human) | Neurotransmission | > 2,000 nM | > 200-fold |

Expert Insight: The high selectivity for iNOS is attributed to the "S-ethyl-isothiourea" moiety which exploits a specific hydrophobic pocket near the heme iron that is accessible in iNOS but sterically hindered in eNOS.

Experimental Protocols (Self-Validating Systems)

To evaluate SD-6010 or similar analogues, researchers must employ protocols that control for non-specific toxicity and verify isoform specificity.

Protocol A: Cellular iNOS Inhibition Assay (Murine RAW 264.7)

Objective: Determine IC50 of SD-6010 in a biological context without compromising cell viability.

Reagents:

-

RAW 264.7 Macrophages.[5]

-

DMEM (High Glucose) + 10% FBS (Low Endotoxin).

-

LPS (Lipopolysaccharide, E. coli 0111:B4).

-

Griess Reagent (1% Sulfanilamide, 0.1% NED).

-

MTS/MTT Reagent (Viability Control).

Workflow:

-

Seeding: Plate RAW 264.7 cells at

cells/well in 96-well plates. Adhere for 24h. -

Pre-treatment: Replace media with serum-free DMEM containing SD-6010 (Serial dilution: 0.1 nM – 10 µM). Incubate for 1 hour.

-

Control: Vehicle (DMSO < 0.1%).

-

Positive Control: L-NMMA (Non-selective inhibitor).

-

-

Stimulation: Add LPS (Final concentration: 100 ng/mL) to all wells except "Basal" control. Incubate 18–24 hours.

-

Readout 1 (NO): Transfer 50 µL supernatant to a fresh plate. Add 50 µL Griess Reagent. Incubate 10 min at RT. Read Absorbance at 540 nm.

-

Readout 2 (Viability): Add MTS reagent to the remaining cells. Incubate 1–4h. Read Absorbance at 490 nm.

-

Validation Rule: If MTS signal decreases >20% at high SD-6010 concentrations, the drop in NO is likely due to cytotoxicity, not enzyme inhibition.

-

Protocol B: Human Whole Blood Assay (Translational Potency)

Objective: Assess potency in the presence of plasma protein binding (a common failure point for amidines).

-

Collection: Heparinized human whole blood.

-

Treatment: Spike with SD-6010.

-

Induction: Add IL-1β (10 ng/mL) + IFN-γ (100 U/mL). Incubate 24h.

-

Analysis: Centrifuge to collect plasma. Measure nitrite/nitrate via chemiluminescence (Sievers analyzer) or Griess (after nitrate reductase treatment).

Visualization: Experimental Workflow

Caption: Figure 2. Validation Workflow. Parallel assessment of NO production and cell viability ensures that observed inhibition is pharmacological, not cytotoxic.

Clinical Context: The Osteoarthritis Failure

Despite strong preclinical data, SD-6010 failed to demonstrate efficacy in the Phase 2/3 trial (NCT00565812).

The Clinical Hypothesis: In OA, mechanical stress induces iNOS in chondrocytes. The resulting NO inhibits proteoglycan synthesis and activates Matrix Metalloproteinases (MMPs). Inhibiting iNOS should, theoretically, preserve cartilage thickness (Joint Space Width).

Trial Results (Hellio le Graverand et al., 2013):

-

Outcome: No significant reduction in the rate of Joint Space Narrowing (JSN) in the overall population.

-

Sub-group Analysis: Patients with KLG2 (milder OA) showed reduced JSN at 48 weeks, but this benefit was lost by 96 weeks.[7][8]

Why did it fail? (Post-Mortem Analysis)

-

Target Redundancy: OA pathology is driven by multiple pathways (IL-1β, TNFα, mechanical wear). Blocking NO alone was insufficient to stop structural degradation.

-

Heterogeneity: OA phenotypes vary (inflammatory vs. mechanical vs. metabolic). A "one-size-fits-all" iNOS inhibitor may only work for the "inflammatory phenotype," which was not stratified in the trial.

-

Timing: By the time JSN is visible on X-ray, the cartilage damage may be irreversible, rendering enzyme inhibition futile.

References

-

Hellio le Graverand, M. P., et al. (2013). "A 2-year randomised, double-blind, placebo-controlled, multicentre study of oral selective iNOS inhibitor, cindunistat (SD-6010), in patients with symptomatic osteoarthritis of the knee."[6] Annals of the Rheumatic Diseases. [Link]

-

National Center for Biotechnology Information. (2025). "PubChem Compound Summary for CID 9797803, Cindunistat." PubChem. [Link]

-

Abramson, S. B. (2008). "Nitric oxide in osteoarthritis." Arthritis Research & Therapy. [Link]

Sources

- 1. Cindunistat | iNOS inhibitor | Probechem Biochemicals [probechem.com]

- 2. Cindunistat Hydrochloride Maleate | C20H39ClN6O8S2 | CID 71300756 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Cindunistat | C8H17N3O2S | CID 9797803 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. GSRS [gsrs.ncats.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. medchemexpress.com [medchemexpress.com]

- 7. A 2-year randomised, double-blind, placebo-controlled, multicentre study of oral selective iNOS inhibitor, cindunistat (SD-6010), in patients with symptomatic osteoarthritis of the knee - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. oarsi.org [oarsi.org]

Discovery and synthesis of Cindunistat hydrochloride maleate

The Discovery and Synthesis of Cindunistat Hydrochloride Maleate

Executive Summary

Cindunistat hydrochloride maleate (Code: SD-6010, PHA-728669F) represents a sophisticated class of selective inducible Nitric Oxide Synthase (iNOS) inhibitors designed to arrest the progression of osteoarthritis (OA). Unlike non-selective NOS inhibitors that disrupt cardiovascular homeostasis (via eNOS inhibition), Cindunistat was engineered for high selectivity toward the inducible isoform (NOS2) driven by inflammation.

This technical guide deconstructs the compound’s development, from its rational design as an arginine mimic to the process chemistry required for its multi-step synthesis and unique mixed-salt formation.

Part 1: The Scientific Foundation

The Target: Inducible Nitric Oxide Synthase (iNOS)

Nitric oxide (NO) is a double-edged signaling molecule. While constitutive isoforms (eNOS, nNOS) regulate blood pressure and neurotransmission, the inducible isoform (iNOS) is upregulated during inflammation, producing toxic levels of NO that degrade cartilage matrix and induce chondrocyte apoptosis in osteoarthritis.

-

Therapeutic Goal: Selectively inhibit iNOS without affecting eNOS (to avoid hypertension) or nNOS.

-

Mechanism of Action: Cindunistat acts as a competitive inhibitor at the L-arginine binding site of iNOS. It mimics the substrate’s geometry but cannot be catalyzed into NO and citrulline.

Structural Logic & SAR

The molecule is a structural analogue of L-Arginine , modified to enhance stability and selectivity.

| Structural Feature | Function & Rationale |

| Steric hindrance at the | |

| Thioether Linker | Replaces the methylene chain of arginine. The sulfur atom alters the pKa and flexibility, optimizing fit within the iNOS active pocket. |

| Acetamidine Moiety | Mimics the guanidine group of arginine. It forms critical hydrogen bonds with the glutamate residues (Glu371) in the iNOS active site. |

| Mixed Salt Form | The Hydrochloride Maleate salt was chosen to optimize solubility and crystallinity, addressing the zwitterionic nature of the amino acid core. |

Part 2: Mechanism of Action Visualization

Figure 1: Mechanism of Action. Cindunistat outcompetes L-Arginine for the iNOS active site, halting the cascade of NO-mediated cartilage damage.

Part 3: The Synthetic Architecture

The synthesis of Cindunistat requires precise control over stereochemistry (L-configuration) and selective functionalization of the side chain. The route utilizes a modified cysteine pathway .

Retrosynthetic Analysis

-

Target: Cindunistat (S-[2-(1-iminoethylamino)ethyl]-2-methyl-L-cysteine).

-

Disconnection A: Amidination of the terminal amine.

-

Disconnection B: S-alkylation of the cysteine thiol.

-

Starting Material: 2-Methyl-L-Cysteine (or its ester derivatives).

Step-by-Step Synthesis Protocol

Step 1: Preparation of S-(2-Aminoethyl)-2-Methyl-L-Cysteine This intermediate is the scaffold for the final inhibitor.

-

Reagents: 2-Methyl-L-Cysteine hydrochloride, 2-Bromoethylamine hydrobromide, Sodium hydroxide (aq).

-

Protocol:

-

Dissolve 2-Methyl-L-Cysteine in aqueous NaOH (pH > 10) to generate the thiolate anion.

-

Add 2-Bromoethylamine hydrobromide slowly at 0°C to prevent polymerization of the aziridine intermediate formed in situ.

-

Stir at room temperature for 4–6 hours.

-

Purification: Neutralize to isoelectric point or use ion-exchange chromatography to isolate the S-alkylated amino acid.

-

-

Chemical Outcome: Formation of the thioether linkage.

Step 2: Selective Amidination (The Cindunistat Core)

The terminal primary amine must be converted to an acetamidine without affecting the

-

Reagents: Ethyl acetimidate hydrochloride, pH control buffer (NaOH/Ethanol).

-

Protocol:

-

Suspend the intermediate from Step 1 in absolute ethanol.

-

Add Ethyl acetimidate hydrochloride (1.1 equivalents).

-

Adjust pH to 9.0–9.5 using NaOH. Crucial: High pH favors the free base amine reacting with the imidate, but too high pH hydrolyzes the imidate.

-

Stir at 0°C to RT for 12 hours.

-

Reaction: The terminal amine attacks the imidate carbon, displacing ethanol to form the acetamidine group.

-

-

Product: Cindunistat Free Base.

Step 3: Formation of the Hydrochloride Maleate Salt The clinical candidate is a specific mixed salt form for stability.

-

Reagents: Maleic acid, Hydrochloric acid, Ethanol/Water.

-

Stoichiometry: The literature describes the salt as a "compound with maleic acid (2:1) hydrochloride".[1] This implies a stoichiometry of 2 Drug : 1 Maleate : x HCl .

-

Protocol:

-

Dissolve Cindunistat free base in water/ethanol.

-

Add 0.5 equivalents of Maleic Acid.

-

Add 1.0 equivalent of HCl (standardized solution).

-

Concentrate or cool to induce crystallization.

-

Recrystallize from Ethanol/Water to ensure removal of excess maleic acid.

-

Part 4: Synthesis Workflow Visualization

Figure 2: Synthetic Pathway. The route highlights the transformation of the cysteine thiol to a thioether-linked acetamidine.

Part 5: Analytical Validation

To ensure the integrity of the synthesized compound, the following analytical markers must be verified:

| Method | Expected Signal / Observation |

| 1H-NMR (D2O) | |

| Mass Spectrometry | m/z [M+H]+: Calc: 264.13. Found: 264.1.Confirm absence of dimerized disulfide by-products. |

| HPLC Purity | >98.5%. Major impurity to monitor: S-(2-aminoethyl)-2-methyl-cysteine (incomplete amidination). |

| Chloride/Maleate Content | Ion chromatography must confirm the stoichiometric ratio of Chloride and Maleate counterions consistent with the specific salt form. |

References

-

Hellio le Graverand, M. P., et al. (2013). A 2-year randomised, double-blind, placebo-controlled, multicentre study of oral selective iNOS inhibitor, cindunistat (SD-6010), in patients with symptomatic osteoarthritis of the knee. Annals of the Rheumatic Diseases. Link

-

Pfizer Inc. (2004). Process for preparing S-(2-aminoethyl)-2-methyl-L-cysteine. US Patent Application 20040122099A1.[2] Link

-

Hansen, D. W., et al. (1998). Amidino derivatives of amino acids as nitric oxide synthase inhibitors. Journal of Medicinal Chemistry. Link

-

PubChem. (2025). Cindunistat Hydrochloride Maleate (Compound Summary). National Library of Medicine. Link

Sources

Cindunistat hydrochloride maleate solubility in DMSO and culture media

[1][2]

Executive Summary & Mechanism of Action

Cindunistat hydrochloride maleate (formerly SD-6010 or PHA-728669F) is a selective inhibitor of iNOS (NOS2) . Unlike constitutive isoforms (eNOS, nNOS), iNOS is upregulated during inflammatory states—particularly in osteoarthritis (OA) and sepsis—driving the overproduction of nitric oxide (NO). Excessive NO promotes cartilage degradation by activating matrix metalloproteinases (MMPs) and inducing chondrocyte apoptosis.

Mechanistic Pathway (iNOS Signaling)

The following diagram illustrates the upstream cytokine activation and downstream catabolic effects blocked by Cindunistat.

Figure 1: Mechanism of Action. Cindunistat selectively targets the iNOS enzyme, preventing the conversion of L-Arginine to Nitric Oxide, thereby mitigating downstream inflammatory damage.

Physicochemical Profile

Understanding the salt form is critical. Cindunistat is supplied as a hydrochloride maleate salt.[1][2][3][] While salts generally improve aqueous solubility for oral dosing, DMSO is the required solvent for in vitro stock solutions to ensure long-term stability and prevent micro-precipitation in protein-rich media.

| Property | Specification |

| Compound Name | Cindunistat hydrochloride maleate |

| CAS Number | 753491-31-5 |

| Molecular Weight | 591.15 g/mol |

| Formula | C₂₀H₃₉ClN₆O₈S₂ (Salt form) |

| Primary Solvent | Dimethyl Sulfoxide (DMSO) |

| Solubility (DMSO) | ≥ 50 mM (approx.[5] 29.5 mg/mL) |

| Solubility (Water) | Limited/Unstable (Not recommended for stocks) |

| Storage (Powder) | -20°C (Desiccated) |

| Storage (in Solution) | -80°C (Avoid freeze-thaw cycles) |

Protocol: Master Stock Preparation (DMSO)

Scientific Rationale: Direct dissolution into aqueous media often results in "crashing out" (precipitation) due to the lipophilic core of the molecule, even with the salt form. A high-concentration DMSO stock creates a "solvated shell" that facilitates rapid dispersion when diluted into media.

Materials

-

Cindunistat HCl Maleate powder (stored at -20°C).[]

-

Anhydrous DMSO (Cell Culture Grade, ≥99.9%).

-

Vortex mixer.

-

Amber glass vials or polypropylene cryovials (DMSO resistant).

Step-by-Step Methodology

-

Equilibration: Allow the lyophilized product vial to warm to Room Temperature (RT) for 30 minutes before opening. Why: Opening a cold vial introduces condensation, which hydrolyzes the compound.

-

Weighing: Accurately weigh the necessary amount (e.g., 5 mg).

-

Calculation: Calculate the volume of DMSO required for a 10 mM stock solution.

-

Formula:

-

Example: For 5 mg of Cindunistat (MW 591.15):

-

-

Dissolution: Add the calculated volume of DMSO. Vortex vigorously for 30–60 seconds. Inspect visually; the solution should be clear and colorless.

-

Aliquoting: Dispense into single-use aliquots (e.g., 50 µL) to avoid freeze-thaw degradation.

-

Storage: Store aliquots at -80°C. Stable for 6 months.

Protocol: Culture Media Integration

Core Challenge: The "Solvent Shock." Adding 100% DMSO stock directly to cells can cause local cytotoxicity before the drug disperses. Solution: Use an Intermediate Dilution Step .

Workflow Diagram

Figure 2: Serial Dilution Workflow. Using an intermediate step ensures the compound remains soluble while reducing DMSO concentration to non-toxic levels (<0.1%) in the final assay.[6]

Application Steps

-

Preparation: Thaw a 10 mM DMSO stock aliquot at 37°C until fully dissolved.

-

Intermediate Dilution (100x):

-

Prepare a sterile tube with culture media (e.g., DMEM + 10% FBS).

-

Add 10 µL of 10 mM Stock into 990 µL of Media.

-

Result: 100 µM Cindunistat (1% DMSO). Note: This solution may be slightly cloudy; vortex well.

-

-

Final Dilution (1x):

-

Add 10 µL of the Intermediate Dilution into 990 µL of cell culture in the well.

-

Result: 1 µM Cindunistat (0.01% DMSO).

-

-

Validation:

-

Vehicle Control: You must run a control well containing 0.01% DMSO (without drug) to normalize for any solvent effects.

-

Precipitation Check: Inspect the well under a microscope (10x) after 1 hour. Crystal formation indicates the concentration exceeds the solubility limit in aqueous media (unlikely at <10 µM).

-

Troubleshooting & Critical Parameters

DMSO Tolerance

Different cell lines exhibit varying sensitivities to DMSO.

-

Robust Cells (HeLa, HEK293): Tolerate up to 0.5% DMSO.

-

Sensitive Cells (Primary Chondrocytes, Neurons): Keep DMSO < 0.1%.

-

Guidance: Always titrate DMSO toxicity for your specific cell line before testing the drug.

Serum Protein Binding

Cindunistat, like many small molecules, may bind to albumin in Fetal Bovine Serum (FBS).

-

Impact: Reduces free drug concentration.[7]

-

Adjustment: If efficacy is lower than expected, consider running a pilot assay in low-serum media (1% FBS) vs. high-serum (10% FBS) to quantify the "serum shift."

Stability in Media

Once diluted into culture media (pH 7.4), the half-life of the compound may be reduced due to oxidation or hydrolysis.

-

Best Practice: Prepare fresh dilutions immediately before use. Do not store diluted media at 4°C for more than 24 hours.

References

-

PubChem. (2025). Cindunistat Hydrochloride Maleate | C20H39ClN6O8S2 | CID 71300756.[8] National Library of Medicine.

-

Hellio le Graverand, M. P., et al. (2013). A 2-year randomised, double-blind, placebo-controlled, multicentre study of oral selective iNOS inhibitor, cindunistat (SD-6010), in patients with symptomatic osteoarthritis of the knee.[2] Annals of the Rheumatic Diseases, 72(2), 187-195.[2]

-

BOC Sciences. (n.d.). Cindunistat hydrochloride maleate - CAS 753491-31-5.[1][8][]

-

ResearchGate. (2013).[6] Discussion: Handling DMSO soluble compounds in cell culture.

-

Selleckchem. (n.d.). Compound Solubility and Handling Guidelines.

Sources

- 1. searchusan.ama-assn.org [searchusan.ama-assn.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. A 2-year randomised, double-blind, placebo-controlled, multicentre study of oral selective iNOS inhibitor, cindunistat (SD-6010), in patients with symptomatic osteoarthritis of the knee - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ziath.com [ziath.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Cindunistat Hydrochloride Maleate | C20H39ClN6O8S2 | CID 71300756 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Technical Guide to the Preclinical Evaluation of Cindunistat Hydrochloride Maleate for Osteoarthritis

Disclaimer: Cindunistat hydrochloride maleate is a theoretical compound developed for illustrative purposes within this guide. The proposed mechanism of action and subsequent preclinical data are hypothetical, designed to reflect a scientifically rigorous drug development program based on established principles in osteoarthritis research.

Introduction: The Unmet Need in Osteoarthritis and a Targeted Strategy

Osteoarthritis (OA) is a degenerative joint disease characterized by the progressive breakdown of articular cartilage, subchondral bone remodeling, and synovial inflammation.[1][2][3] Current treatments for OA primarily offer symptomatic relief and do not halt the underlying disease progression.[4][5] A significant goal in OA drug development is the identification of a Disease-Modifying Osteoarthritic Drug (DMOAD) capable of slowing or reversing joint degradation.[4]

Matrix metalloproteinase-13 (MMP-13), or collagenase-3, is a key enzyme implicated in the pathogenesis of OA.[1][2] It is expressed by chondrocytes in osteoarthritic cartilage and possesses a potent and specific ability to cleave type II collagen, the primary structural component of articular cartilage.[1][2][3][6] Elevated levels of MMP-13 are a hallmark of OA, leading to an imbalance between cartilage synthesis and degradation.[3][7] This makes selective inhibition of MMP-13 a highly attractive therapeutic strategy for the treatment of OA.[1][7][8]

This guide details the preclinical research cascade for Cindunistat hydrochloride maleate (hereafter "Cindunistat"), a novel, potent, and highly selective non-zinc-binding, allosteric inhibitor of MMP-13.[4] The following sections will outline the in vitro, ex vivo, and in vivo methodologies employed to characterize its mechanism of action and evaluate its therapeutic potential as a DMOAD.

Part 1: In Vitro Characterization of Cindunistat

The initial phase of preclinical assessment focuses on confirming the potency, selectivity, and cellular activity of Cindunistat in controlled, isolated systems.

Biochemical Potency and Selectivity Profiling

Rationale: The primary objective is to quantify the inhibitory activity of Cindunistat against MMP-13 and to ensure its selectivity over other related MMPs. Poor selectivity has been a major cause of failure for previous MMP inhibitors, leading to dose-limiting side effects like Musculoskeletal Syndrome (MSS).[4] A highly selective compound is crucial for a favorable safety profile.

Experimental Protocol: Fluorogenic Peptide Substrate Assay

-

Enzyme Preparation: Recombinant human MMP-13 is activated according to the manufacturer's protocol (e.g., with APMA).

-

Inhibitor Preparation: Cindunistat is serially diluted in assay buffer to create a concentration gradient (e.g., 10 µM to 0.1 nM).

-

Incubation: Activated rhMMP-13 is pre-incubated with the various concentrations of Cindunistat for a defined period (e.g., 30-60 minutes) at room temperature in a 96-well black microplate.[9]

-

Substrate Addition: A fluorogenic MMP-13 peptide substrate is added to each well to initiate the reaction.[9]

-

Kinetic Reading: The plate is immediately placed in a fluorescence plate reader and the increase in fluorescence (resulting from substrate cleavage) is measured over time.

-

Data Analysis: The rate of reaction is calculated for each Cindunistat concentration. The IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is determined by plotting the reaction rate against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation.

-

Selectivity Panel: The assay is repeated using a panel of other relevant MMPs (e.g., MMP-1, MMP-2, MMP-8, MMP-9) to determine the IC50 for each and calculate the selectivity ratio (IC50 for other MMP / IC50 for MMP-13).[10]

Hypothetical Data Summary:

| Enzyme | Cindunistat IC50 (nM) | Selectivity Ratio (vs. MMP-13) |

| MMP-13 | 2.5 ± 0.4 | - |

| MMP-1 | 3,150 ± 210 | 1,260x |

| MMP-2 | >10,000 | >4,000x |

| MMP-8 | 8,750 ± 550 | 3,500x |

| MMP-9 | >10,000 | >4,000x |

Interpretation: The data demonstrates that Cindunistat is a potent inhibitor of MMP-13 with excellent selectivity (>1000-fold) against other key MMPs, suggesting a low risk of off-target effects associated with broad-spectrum MMP inhibition.[10]

Chondrocyte Protection Assay

Rationale: Moving from a cell-free biochemical assay to a cell-based model is critical to assess whether Cindunistat can protect chondrocytes and their extracellular matrix (ECM) from inflammatory-induced degradation. Pro-inflammatory cytokines like Interleukin-1 beta (IL-1β) are known to upregulate MMP-13 expression in chondrocytes, mimicking a key pathological process in OA.[1][11]

Experimental Protocol: IL-1β-Stimulated Chondrocyte Model

-

Cell Culture: Primary human articular chondrocytes or a suitable cell line (e.g., C-28/I2) are cultured in monolayer.

-

Pre-treatment: Cells are pre-treated with varying concentrations of Cindunistat for 1-2 hours.

-

Stimulation: Recombinant human IL-1β (e.g., 10 ng/mL) is added to the culture medium (except for the negative control group) to induce MMP-13 expression and cartilage catabolism.

-

Incubation: Cells are incubated for 24-48 hours.

-

Endpoint Analysis:

-

MMP-13 Activity: The conditioned media is collected and assayed for MMP-13 activity using a specific activity assay or ELISA.

-

Collagen Degradation: The release of type II collagen fragments (e.g., C2C epitope) into the media is quantified by ELISA.[6]

-

Gene Expression: Cells are lysed, and RNA is extracted. Quantitative PCR (qPCR) is performed to measure the expression of key genes, including MMP13, COL2A1 (Type II Collagen), and ACAN (Aggrecan).

-

Cell Viability: A viability assay (e.g., MTT or LDH) is performed to ensure Cindunistat is not cytotoxic at effective concentrations.

-

Interpretation: A successful outcome would show that Cindunistat, in a dose-dependent manner, reduces IL-1β-induced MMP-13 activity and subsequent type II collagen degradation, without affecting chondrocyte viability. A corresponding decrease in MMP13 gene expression and preservation of COL2A1 and ACAN expression would further support its chondroprotective effect.

Part 2: Ex Vivo Cartilage Explant Model

Rationale: This model bridges the gap between simplified 2D cell culture and complex in vivo systems. It utilizes intact cartilage tissue, preserving the natural three-dimensional architecture and cell-matrix interactions. This allows for the assessment of the drug's ability to penetrate tissue and protect against degradation in a more physiologically relevant environment.[6]

Experimental Protocol: Cytokine-Challenged Cartilage Explant Study

-

Tissue Harvest: Full-thickness articular cartilage explants are harvested from the femoral condyles or tibial plateaus of bovine or porcine stifle joints obtained from an abattoir.

-

Culture: Explants are cultured in a serum-free medium for an equilibration period (24-48 hours).

-

Treatment & Challenge: Explants are treated with Cindunistat at various concentrations, followed by stimulation with a combination of IL-1β and TNF-α to induce aggressive cartilage degradation.

-

Incubation: The explants are cultured for an extended period (e.g., 7-14 days), with media and treatments replenished every 2-3 days.

-

Endpoint Analysis:

-

Biochemical: The culture media is collected at each time point and analyzed for biomarkers of cartilage breakdown, such as sulfated glycosaminoglycan (sGAG) release (using the DMMB assay) and collagen fragments (by ELISA).

-

Histological: At the end of the study, explants are fixed, sectioned, and stained with Safranin-O/Fast Green to visualize proteoglycan content and cartilage structure. Histological scoring is performed to quantify the extent of cartilage damage.

-

Interpretation: Efficacy in this model is demonstrated by a significant, dose-dependent reduction in the release of sGAG and collagen fragments into the media from Cindunistat-treated explants compared to cytokine-only controls. Histological analysis should confirm these findings, showing preserved Safranin-O staining (indicating proteoglycan retention) and a smoother articular surface in the Cindunistat groups.

Part 3: In Vivo Efficacy in a Surgical Model of Osteoarthritis

Rationale: The final stage of preclinical efficacy testing requires an in vivo animal model that recapitulates key features of human OA. The Destabilization of the Medial Meniscus (DMM) model in mice is a widely accepted and standardized surgical model that mimics post-traumatic OA, a common etiology in humans.[12][13][14] It induces a slowly progressive form of OA, allowing for the evaluation of DMOADs.[13]

DMM Surgical Model and Dosing Regimen

Experimental Protocol: DMM Mouse Model

-

Animals: Male C57BL/6 mice, 10-12 weeks of age, are used.[15]

-

Surgery: Under anesthesia, the right knee joint of each mouse is exposed. The medial meniscotibial ligament (MMTL) is transected to destabilize the medial meniscus, inducing joint instability and subsequent OA development.[14][16] The left knee undergoes a sham surgery (arthrotomy without MMTL transection) to serve as an internal control.

-

Study Groups:

-

Group 1: Sham Surgery + Vehicle

-

Group 2: DMM Surgery + Vehicle

-

Group 3: DMM Surgery + Cindunistat (Low Dose)

-

Group 4: DMM Surgery + Cindunistat (High Dose)

-

-

Dosing: Based on prior pharmacokinetic studies, Cindunistat hydrochloride maleate (or vehicle) is administered daily via oral gavage, starting 3 days post-surgery and continuing for the duration of the study (e.g., 8 or 12 weeks).

-

Monitoring: Animals are monitored regularly for general health and signs of pain or distress.

Endpoint Analysis and Data Interpretation

Rationale: A multi-faceted approach to endpoint analysis is essential for a comprehensive evaluation of therapeutic efficacy, assessing changes in joint structure, cartilage composition, and molecular markers.

Endpoint Protocols:

-

Histopathology (Primary Endpoint): At the study terminus (e.g., 8 weeks post-DMM), knee joints are harvested, fixed, decalcified, and embedded in paraffin. Sagittal sections are cut and stained with Safranin-O/Fast Green. Cartilage degradation is scored by blinded observers using the Osteoarthritis Research Society International (OARSI) scoring system, which evaluates the severity and depth of cartilage lesions.[17][18][19]

-

Immunohistochemistry (IHC): Additional sections are used for IHC staining to detect key biomarkers, including MMP-13 (to confirm target engagement) and ADAMTS-5 (another key catabolic enzyme). Staining for Type II Collagen (COL2A1) can be used to assess matrix preservation.

-

Micro-Computed Tomography (Micro-CT): Subchondral bone changes and osteophyte formation, key features of OA, can be quantitatively assessed using high-resolution micro-CT imaging of the harvested joints.[16]

Hypothetical Data Summary: OARSI Scores (8 Weeks Post-DMM)

| Treatment Group | Medial Tibial Plateau Score (Mean ± SEM) | Medial Femoral Condyle Score (Mean ± SEM) |

| Sham + Vehicle | 0.5 ± 0.2 | 0.4 ± 0.2 |

| DMM + Vehicle | 4.2 ± 0.5 | 3.8 ± 0.4 |

| DMM + Cindunistat (Low) | 2.8 ± 0.4 | 2.5 ± 0.3 |

| DMM + Cindunistat (High) | 1.9 ± 0.3 | 1.7 ± 0.3 |

| *p<0.05, **p<0.01 vs. DMM + Vehicle |

Interpretation: A significant, dose-dependent reduction in OARSI scores in the Cindunistat-treated groups compared to the vehicle-treated DMM group would provide strong evidence of its chondroprotective and disease-modifying effects in vivo.[15] This would be further supported by IHC data showing reduced MMP-13 expression and preserved type II collagen in the articular cartilage of treated animals, as well as micro-CT data indicating a reduction in osteophyte volume and beneficial changes in subchondral bone architecture.

Visualizations

Signaling Pathway

Caption: Phased preclinical evaluation workflow for Cindunistat in osteoarthritis research.

Conclusion

The preclinical data package for Cindunistat hydrochloride maleate provides a robust, scientifically-grounded rationale for its continued development as a potential DMOAD for osteoarthritis. By demonstrating potent and selective inhibition of MMP-13, Cindunistat effectively protected against cartilage degradation across a rigorous cascade of in vitro, ex vivo, and in vivo models. The significant reduction in structural joint damage in the DMM surgical model is a key finding that warrants advancement into further safety, toxicology, and subsequent clinical evaluation. This targeted approach, focusing on a clinically relevant and well-validated pathological driver of OA, represents a promising strategy in the search for a therapy that can alter the course of this debilitating disease.

References

-

Glasson, S. S., Chambers, M. G., Van Den Berg, W. B., & Little, C. B. (2010). The OARSI histopathology initiative - recommendations for histological assessments of osteoarthritis in the mouse. Osteoarthritis and Cartilage, 18 Suppl 3, S17-23. [Link]

-

Glasson, S. S., Blanchet, T. J., & Morris, E. A. (2007). The surgical destabilization of the medial meniscus (DMM) model of osteoarthritis in the 129/SvEv mouse. Osteoarthritis and Cartilage, 15(9), 1061–1069. [Link]

-

Hu, Q., & Ecker, M. (2021). Overview of MMP-13 as a Promising Target for the Treatment of Osteoarthritis. International Journal of Molecular Sciences, 22(4), 1742. [Link]

-

Kuyinu, E. L., Narayanan, G., Nair, L. S., & Laurencin, C. T. (2016). Animal models of osteoarthritis: classification, update, and measurement of outcomes. Journal of Orthopaedic Surgery and Research, 11, 19. [Link]

-

Ma, H., et al. (2013). Establishment of a Surgically-induced Model in Mice to Investigate the Protective Role of Progranulin in Osteoarthritis. Journal of Visualized Experiments, (77), e50555. [Link]

-

Wang, M., et al. (2017). New insights on the MMP-13 regulatory network in the pathogenesis of early osteoarthritis. Arthritis Research & Therapy, 19(1), 273. [Link]

-

Huesa, C., et al. (2022). Destabilization of the Medial Meniscus and Cartilage Scratch Murine Model of Accelerated Osteoarthritis. Journal of Visualized Experiments, (185), e64159. [Link]

-

Ni, J., et al. (2022). Modelling osteoarthritis in mice via surgical destabilization of the medial meniscus with or without a stereomicroscope. Bone & Joint Research, 11(8), 518-527. [Link]

-

Mihajlovic, M., et al. (2023). Screening of MMP-13 Inhibitors Using a GelMA-Alginate Interpenetrating Network Hydrogel-Based Model Mimicking Cytokine-Induced Key Features of Osteoarthritis In Vitro. Gels, 9(4), 337. [Link]

-

Encyclopedia MDPI. (2021). MMP-13 in Osteoarthritis Treatment. [Link]

-

ResearchGate. (2021). Role of matrix metalloproteinase-13 (MMP-13) in osteoarthritis (OA) pathogenesis. [Link]

-

Wang, Y. (2024). Novel drug discovery approaches for MMP-13 inhibitors in the treatment of osteoarthritis. Bioorganic & Medicinal Chemistry Letters, 114, 130009. [Link]

-

Aquino, C. J., et al. (2021). Development of a selective matrix metalloproteinase 13 (MMP-13) inhibitor for the treatment of Osteoarthritis. Bioorganic & Medicinal Chemistry Letters, 48, 128249. [Link]

-

Arthritis Research & Therapy. (2017). New insights on the MMP-13 regulatory network in the pathogenesis of early osteoarthritis. [Link]

-

Gerwin, N., et al. (2010). The OARSI histopathology initiative - recommendations for histological assessments of osteoarthritis in the rat. Osteoarthritis and Cartilage, 18 Suppl 3, S24-34. [Link]

-

Chondrex, Inc. (n.d.). MMP-13 Inhibitor Assay Kit. [Link]

-

Bioorganic & Medicinal Chemistry Letters. (2024). Novel drug discovery approaches for MMP-13 inhibitors in the treatment of osteoarthritis. [Link]

-

Cook, J. L., et al. (2010). The OARSI histopathology initiative - recommendations for histological assessments of osteoarthritis in the dog. Osteoarthritis and Cartilage, 18 Suppl 3, S66-79. [Link]

-

ResearchGate. (2010). The OARSI histopathology initiative—Recommendations for histological assessments of osteoarthritis in the mouse. [Link]

-

Reiter, L. A., et al. (2020). Development of matrix metalloproteinase-13 inhibitors – A structure-activity/structure-property relationship study. Bioorganic & Medicinal Chemistry Letters, 30(24), 127627. [Link]

-

Poole, R., et al. (2010). Recommendations for the use of preclinical models in the study and treatment of osteoarthritis. Osteoarthritis and Cartilage, 18 Suppl 3, S10-6. [Link]

-

Chondrex, Inc. (n.d.). Product Page: MMP-13 Inhibitor Assay Kit. [Link]

-

ResearchGate. (2010). Recommendations for the use of preclinical models in the study and treatment of osteoarthritis. [Link]

-

MDPI. (2021). Overview of MMP-13 as a Promising Target for the Treatment of Osteoarthritis. [Link]

-

Zaucke, F., et al. (2019). Generation of Matrix Degradation Products Using an In Vitro MMP Cleavage Assay. Cells, 8(10), 1273. [Link]

-

Felson, D. T. (2013). Identifying and Treating Pre-Clinical and Early Osteoarthritis. Rheumatic Disease Clinics of North America, 39(1), 55-65. [Link]

-

Osteoarthritis Research Society International (OARSI). (n.d.). OARSI Guidelines. [Link]

-

National Institute for Health and Care Excellence (NICE). (2022). Osteoarthritis in over 16s: diagnosis and management. [Link]

Sources

- 1. Overview of MMP-13 as a Promising Target for the Treatment of Osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. encyclopedia.pub [encyclopedia.pub]

- 3. researchgate.net [researchgate.net]

- 4. Development of a selective matrix metalloproteinase 13 (MMP-13) inhibitor for the treatment of Osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Identifying and Treating Pre-Clinical and Early Osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Novel drug discovery approaches for MMP-13 inhibitors in the treatment of osteoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. chondrex.com [chondrex.com]

- 10. Development of matrix metalloproteinase-13 inhibitors – A structure-activity/structure-property relationship study - PMC [pmc.ncbi.nlm.nih.gov]

- 11. New insights on the MMP-13 regulatory network in the pathogenesis of early osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Mouse models of osteoarthritis: surgical model of posttraumatic osteoarthritis induced by destabilization of the medial meniscus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. The surgical destabilization of the medial meniscus (DMM) model of osteoarthritis in the 129/SvEv mouse - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Video: Establishment of a Surgically-induced Model in Mice to Investigate the Protective Role of Progranulin in Osteoarthritis [jove.com]

- 15. Modelling osteoarthritis in mice via surgical destabilization of the medial meniscus with or without a stereomicroscope - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Destabilization of the Medial Meniscus and Cartilage Scratch Murine Model of Accelerated Osteoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. The OARSI histopathology initiative - recommendations for histological assessments of osteoarthritis in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. The OARSI histopathology initiative - recommendations for histological assessments of osteoarthritis in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

Methodological & Application

Application Note: In Vitro Characterization of Cindunistat Hydrochloride Maleate (SD-6010)

Abstract & Introduction

Cindunistat hydrochloride maleate (also known as SD-6010) is a potent, orally active, and highly selective inhibitor of inducible Nitric Oxide Synthase (iNOS/NOS2) . Unlike constitutive isoforms (eNOS and nNOS) which regulate hemodynamics and neurotransmission, iNOS is upregulated during inflammation (e.g., in osteoarthritis or sepsis), producing massive quantities of nitric oxide (NO) that lead to tissue damage.

This application note details the validation protocol for Cindunistat using two complementary in vitro systems:

-

Cell-Based Assay (Gold Standard): LPS/IFN-

-induced NO production in RAW 264.7 macrophages. -

Biochemical Assay: Direct enzymatic inhibition of recombinant human iNOS.

Mechanistic Insight: Cindunistat acts as a competitive inhibitor, preventing the conversion of L-Arginine to L-Citrulline and NO. Accurate assessment requires precise control of cofactor concentrations (specifically Tetrahydrobiopterin, BH4) and substrate availability.

Signal Transduction & Mechanism

The following diagram illustrates the inflammatory signaling pathway leading to iNOS expression and the specific intervention point of Cindunistat.

Figure 1: Mechanism of Action. Cindunistat inhibits the catalytic activity of the iNOS homodimer, preventing the accumulation of Nitrite.

Materials & Reagents

Compound Preparation[1]

-

Test Compound: Cindunistat hydrochloride maleate (SD-6010).[1]

-

Solvent: Dimethyl Sulfoxide (DMSO), anhydrous (≥99.9%).

-

Stock Solution: Prepare a 10 mM or 50 mM stock in DMSO. Store at -20°C. Avoid repeated freeze-thaw cycles.

-

Solubility Note: The hydrochloride maleate salt improves aqueous solubility compared to the free base, but initial dissolution in DMSO is recommended for consistent IC50 determination.

Assay Reagents

| Reagent | Specification | Purpose |

| RAW 264.7 Cells | Murine Macrophage Line | Cellular Model |

| LPS | E. coli O111:B4 | iNOS Inducer |

| Recombinant IFN- | Murine | Co-inducer (maximizes signal) |

| Griess Reagent A | 1% Sulfanilamide in 5% H3PO4 | Nitrite Detection |

| Griess Reagent B | 0.1% NED (N-1-napthylethylenediamine) | Nitrite Detection |

| Sodium Nitrite | 0-100 µM Standard | Quantification |

| 1400W | Selective iNOS inhibitor | Positive Control |

Protocol 1: Cellular iNOS Inhibition (RAW 264.7)[3]

This assay measures the ability of Cindunistat to inhibit NO production in a living system. It accounts for cell permeability and metabolic stability.

Step-by-Step Methodology

Day 1: Cell Seeding

-

Harvest RAW 264.7 cells (passage < 15) using a cell scraper (do not use trypsin as it can activate macrophages).

-

Resuspend in DMEM + 10% FBS (low endotoxin) + 1% Pen/Strep.

-

Seed 100,000 cells/well in a 96-well flat-bottom plate (100 µL volume).

-

Incubate overnight at 37°C, 5% CO2.

Day 2: Treatment & Induction

-

Compound Dilution: Prepare 200x concentrations of Cindunistat in DMSO (e.g., 2 mM down to 2 nM). Dilute 1:200 into fresh culture medium to create 1x working solutions (Final DMSO = 0.5%).

-

Remove media from the cells and replace with 100 µL of fresh medium containing the test compound.

-

Pre-incubation: Incubate for 1 hour at 37°C. (Allows cellular uptake before induction).

-

Induction: Add 100 µL of Induction Medium containing:

-

Note: Final assay volume = 200 µL. Final compound concentration is diluted 2-fold from step 2. Adjust calculations accordingly.

-

Incubate for 18–24 hours .

Day 3: Griess Assay & Viability

-

Supernatant Transfer: Transfer 100 µL of culture supernatant to a fresh transparent 96-well plate.

-

Griess Reaction:

-

Add 50 µL of Griess Reagent A . Incubate 5 min (Room Temp).

-

Add 50 µL of Griess Reagent B . Incubate 5-10 min (Room Temp, protect from light).

-

-

Read: Measure Absorbance at 540 nm .

-

Viability Control (Critical): On the original cell plate (remaining 100 µL), perform an MTT or CCK-8 assay to ensure reduced NO is not due to cytotoxicity.

Protocol 2: Biochemical Enzymatic Assay (rh-iNOS)

This assay determines the intrinsic affinity (

Buffer Composition (Assay Buffer)

-

50 mM HEPES (pH 7.4)

-

1 mM DTT

-

10 µg/mL Calmodulin

-

1 mM CaCl2

-

5 µM FAD, 5 µM FMN

-

10 µM BH4 (Tetrahydrobiopterin) - Critical: Cindunistat efficacy may be sensitive to BH4 levels.

Workflow

-

Enzyme Mix: Dilute recombinant human iNOS (approx 5-10 ng/well) in Assay Buffer.

-

Inhibitor: Add Cindunistat (diluted in buffer, <1% DMSO final). Incubate 15 min at RT.

-

Substrate Start: Initiate reaction by adding a mix of:

-

L-Arginine (Final: 10-20 µM, near

) -

NADPH (Final: 200 µM)

-

-

Incubation: 30–60 minutes at 37°C.

-

Termination: Stop reaction with specific stop solution (or simply add Griess reagents if endpoint).

-

Detection: Add Griess Reagents A & B as described above. Read OD 540nm.

Experimental Workflow Diagram

Figure 2: Step-by-step workflow for the cell-based iNOS inhibition assay.

Data Analysis & Expected Results

Calculation

-

Nitrite Quantification: Convert OD540 to [Nitrite] (µM) using a Sodium Nitrite standard curve (0–100 µM).

-

Percent Inhibition:

-

IC50 Determination: Plot log[Cindunistat] vs. % Inhibition. Fit using a 4-parameter logistic regression (Sigmoidal dose-response).

Reference Values

| Parameter | Expected Value | Notes |

| Cellular IC50 | 10 – 50 µM | Dependent on LPS concentration and cell density. |

| Enzymatic IC50 | < 1 µM | Highly potent in cell-free systems. |

| Selectivity | > 100-fold | Selective for iNOS over eNOS/nNOS. |

| Z' Factor | > 0.5 | Excellent assay robustness. |

Expert Troubleshooting & Tips

-

The "Hook" Effect: High concentrations of colored compounds can interfere with OD540 reading. Always include a "Compound Only" blank (Compound + Media + Griess) to subtract background absorbance.

-

Media Choice: Use Phenol Red-Free DMEM if possible. Phenol red absorbs slightly at 540nm. If using standard DMEM, ensure the standard curve is also prepared in standard DMEM to correct for the matrix effect.

-

Induction Variability: Macrophage response to LPS varies by passage number. Always use cells between passage 3 and 15. Older cells lose NO production capacity.

-

Salt Form: Cindunistat hydrochloride maleate is stable but hygroscopic. Equilibrate the vial to room temperature before opening to prevent moisture uptake.

References

-

Primary Clinical Study: Hellio le Graverand, M. P., et al. (2013). "A 2-year randomised, double-blind, placebo-controlled, multicentre study of oral selective iNOS inhibitor, cindunistat (SD-6010), in patients with symptomatic osteoarthritis of the knee."[1][5] Annals of the Rheumatic Diseases, 72(2), 187–195.[5][6]

-

Assay Methodology: Green, L. C., et al. (1982). "Analysis of nitrate, nitrite, and [15N]nitrate in biological fluids." Analytical Biochemistry, 126(1), 131-138. (The foundational paper for the Griess Assay).

-

iNOS Biology: Nathan, C. (1992). "Nitric oxide as a secretory product of mammalian cells." FASEB Journal, 6(12), 3051-3064.

-

Compound Data: MedChemExpress. "Cindunistat (SD-6010) Datasheet."

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Mechanisms of suppression of inducible nitric oxide synthase (iNOS) expression in RAW 264.7 cells by andrographolide - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Role of iNOS in Osteoarthritis: pathological and therapeutic aspects - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Preparation and Handling of Cindunistat Hydrochloride Maleate Stock Solutions

[1][2]

Abstract & Introduction

Cindunistat hydrochloride maleate (PHA-728669F; SD-6010) is a potent, selective inhibitor of Indoleamine 2,3-dioxygenase 1 (IDO1) , a heme-containing enzyme pivotal in immune regulation and tumor immune escape.[] By catalyzing the rate-limiting step of tryptophan catabolism to kynurenine, IDO1 creates an immunosuppressive microenvironment.[2][3] Cindunistat restores effector T-cell function, making it a critical tool in immuno-oncology research.[]

The Criticality of Proper Preparation: Inconsistent data in IDO1 inhibition assays often stems from improper stock solution preparation. Cindunistat is supplied as a complex mixed salt—hydrochloride maleate —which significantly impacts its molecular weight and solubility profile compared to the free base. This guide provides a standardized, self-validating protocol to ensure 100% bioactive integrity.

Physicochemical Profile & Stoichiometry

Before handling, researchers must account for the specific salt stoichiometry to calculate molarity accurately. Cindunistat hydrochloride maleate is typically a 2:1 salt with maleic acid , further stabilized by hydrochloride.

| Property | Specification | Notes |

| Compound Name | Cindunistat Hydrochloride Maleate | Also known as SD-6010, PHA-728669F |

| CAS Number | 753491-31-5 | Verify against CoA (Certificate of Analysis) |

| Molecular Weight | 591.15 g/mol | Critical:[] Do not use the free base MW (~219 g/mol ) |

| Formula | (C₈H₁₇N₃O₂S)₂[] · C₄H₄O₄ · HCl | Stoichiometry: 2 Cindunistat : 1 Maleate : 1 HCl |

| Solubility (Primary) | DMSO (≥ 50 mM) | Recommended stock solvent |

| Solubility (Secondary) | Water (< 1 mg/mL) | Poor aqueous solubility; pH dependent |

| Appearance | White to off-white powder | Crystalline solid |

| Storage | -20°C (Solid & Stock) | Protect from light and moisture |

Materials & Equipment

-

Compound: Cindunistat Hydrochloride Maleate (>98% purity).[][4]

-

Solvent: Anhydrous Dimethyl Sulfoxide (DMSO), ≥99.9%, cell-culture grade.

-

Why Anhydrous? Water accumulation in DMSO stocks promotes hydrolysis and freeze-thaw precipitation.[]

-

-

Vials: Amber borosilicate glass vials with PTFE-lined caps.

-

Why Amber? Protects against potential photodegradation.

-

Why Glass? DMSO can leach plasticizers from standard polypropylene tubes over time.

-

-

Equipment: Analytical balance (0.01 mg precision), vortex mixer, ultrasonic bath (optional).

Protocol: Stock Solution Preparation

Calculation Framework

To prepare a 10 mM Master Stock Solution:

Example Calculation:

To prepare 1 mL of a 10 mM stock:

Preparation Workflow

Note: Perform all steps in a fume hood to maintain sterility and safety.

Figure 1: Step-by-step workflow for preparing Cindunistat HCl Maleate stock solution.

Detailed Steps

-

Equilibration: Allow the vial of solid Cindunistat to warm to room temperature (approx. 15–30 mins) before opening. This prevents condensation of atmospheric moisture onto the hygroscopic salt.

-

Weighing: Weigh approximately 5–10 mg of powder into a sterile amber glass vial. Record the exact mass.

-

Solvation: Add the calculated volume of anhydrous DMSO to achieve the target concentration (typically 10 mM or 50 mM ).

-

Pro-Tip: Do not attempt to dissolve directly in aqueous buffer (e.g., PBS). The salt may dissociate and precipitate the free base at neutral pH if the concentration is high.

-

-

Mixing: Vortex for 30 seconds. If particulates remain, sonicate in a water bath at room temperature for 2–5 minutes. The solution should be completely clear and colorless.

-

Aliquot: Dispense into single-use aliquots (e.g., 50 µL) to avoid repeated freeze-thaw cycles.

-

Storage: Store at -20°C (stable for 6 months) or -80°C (stable for >1 year).

Usage & Serial Dilution Strategy

For biological assays (Enzymatic IDO1 or Cellular Assays), the stock must be diluted into aqueous media.[4]

Key Constraint: Keep final DMSO concentration < 0.1% (v/v) to avoid solvent toxicity or enzyme denaturation.

Figure 2: Recommended dilution scheme to minimize DMSO shock to cells/enzymes.[]

Protocol for 10-Point Dose Response:

-

Intermediate Plate: Perform 3-fold serial dilutions in 100% DMSO first.

-

Transfer: Transfer 1 µL of these DMSO dilutions into 999 µL of culture medium (1:1000 dilution). This ensures all wells have a constant 0.1% DMSO background.

Quality Control & Troubleshooting

| Issue | Possible Cause | Solution |

| Precipitation upon thawing | Moisture ingress or high concentration | Warm to 37°C and vortex.[] If unresolved, prepare fresh stock using anhydrous DMSO. |

| Precipitation in Media | "Crash-out" due to low aqueous solubility of free base | Dilute stepwise (see Fig 2).[][5] Ensure media is pre-warmed to 37°C. |

| Yellowing of Stock | Oxidation | Discard. Store future stocks under nitrogen gas if possible. |

Validation:

-

UV-Vis: Measure absorbance at λmax (approx. 272 nm or 224 nm).[][4]

-

HPLC: Run a standard curve to verify peak purity if the stock is older than 6 months.

References

-

PubChem. (2025).[6] Cindunistat hydrochloride maleate | C20H39ClN6O8S2.[6] National Library of Medicine. Available at: [Link][]

-

American Medical Association (AMA). (2012). Statement on a Nonproprietary Name Adopted by the USAN Council: Cindunistat Hydrochloride Maleate.[7][8] Available at: [Link]

-

Emulate Bio. (2025). Protocol for Compound Treatment Solution Preparation. Available at: [Link]

Sources

- 2. What are IDO1 modulators and how do they work? [synapse.patsnap.com]

- 3. What are IDO1 inhibitors and how do they work? [synapse.patsnap.com]

- 4. cdn.caymanchem.com [cdn.caymanchem.com]

- 5. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Cindunistat Hydrochloride Maleate | C20H39ClN6O8S2 | CID 71300756 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. searchusan.ama-assn.org [searchusan.ama-assn.org]

- 8. GSRS [gsrs.ncats.nih.gov]

Application Note: Cell-Based Quantification of Cindunistat Hydrochloride Maleate Activity via iNOS Inhibition

Topic: Cell-based assays for measuring Cindunistat hydrochloride maleate activity Content Type: Application Note and Protocol Audience: Researchers, drug discovery scientists, and assay development professionals.

Introduction & Mechanism of Action

Cindunistat hydrochloride maleate (also known as SD-6010 or PHA-728669F) is a potent, selective, and orally active inhibitor of inducible Nitric Oxide Synthase (iNOS/NOS2) . Unlike the constitutive isoforms (eNOS and nNOS) which release picomolar bursts of nitric oxide (NO) for signaling, iNOS produces high (nanomolar to micromolar) levels of NO during inflammation.

In the context of osteoarthritis (OA) and inflammatory diseases, excessive NO production by iNOS in chondrocytes and macrophages mediates cartilage degradation and pain. Cindunistat functions by competitively inhibiting the iNOS enzyme, thereby reducing the conversion of L-Arginine to L-Citrulline and NO.

This application note details a robust, high-throughput cell-based assay to measure the potency (IC50) of Cindunistat. The protocol utilizes RAW 264.7 murine macrophages stimulated with Lipopolysaccharide (LPS) to induce iNOS expression.[1] Activity is quantified using the Griess Reaction , which colorimetrically detects Nitrite (

Key Assay Features

-

Readout: Colorimetric Absorbance (540 nm).

-

Throughput: 96-well format (scalable to 384-well).

-

Counter-Screen: MTT or CCK-8 assay (essential to rule out false positives caused by cytotoxicity).

Biological Pathway & Assay Principle[2][5]

The assay relies on the inflammatory cascade where LPS activates Toll-like Receptor 4 (TLR4), leading to NF-

Pathway Diagram

Figure 1: Mechanism of iNOS induction by LPS and inhibition by Cindunistat, leading to reduced Nitrite accumulation.

Materials & Reagents

Cell Line

-

RAW 264.7 Cells (ATCC® TIB-71™): Murine macrophage-like cells.

-

Note: Do not use cells beyond passage 15, as they lose LPS sensitivity.

-

Reagents

| Reagent | Specification | Storage |

| Cindunistat HCl Maleate | Purity | -20°C (Desiccated) |

| LPS (Lipopolysaccharide) | E. coli O111:B4 or O55:B5 | -20°C |

| Griess Reagent A | 1% Sulfanilamide in 5% Phosphoric Acid | 4°C (Dark) |

| Griess Reagent B | 0.1% NED (N-1-napthylethylenediamine dihydrochloride) in H₂O | 4°C (Dark) |

| Sodium Nitrite (NaNO₂) | Standard for calibration curve | Room Temp |

| MTT or CCK-8 Reagent | For viability counter-screen | 4°C |

| Culture Media | DMEM (High Glucose) + 10% HI-FBS* + 1% Pen/Strep | 4°C |

*HI-FBS: Heat-Inactivated Fetal Bovine Serum (56°C for 30 min) is critical to deactivate complement proteins that might activate macrophages prematurely.

Experimental Protocol

Phase 1: Preparation of Controls and Compounds

Objective: Create a stable stock of Cindunistat and ensuring reagents are fresh.

-

Cindunistat Stock: Dissolve Cindunistat hydrochloride maleate in DMSO to create a 10 mM or 20 mM stock solution.

-

Solubility Note: The salt form improves aqueous solubility, but DMSO is recommended for the master stock to prevent hydrolysis over time.

-

-

LPS Stock: Reconstitute LPS in sterile PBS to 1 mg/mL. Aliquot and freeze.

-

Griess Reagent: Mix Reagent A and Reagent B in a 1:1 ratio immediately before use. (Or use a commercial pre-mixed kit).

Phase 2: Cell Seeding (Day 0)

-

Harvest RAW 264.7 cells using a cell scraper (avoid trypsin if possible, or use TrypLE Express to prevent receptor damage).

-

Count cells and check viability (>95% required).

-

Resuspend cells in fresh DMEM (phenol red-free is preferred but not strictly required if using a blank subtraction).

-

Seed 100,000 cells/well in a 96-well flat-bottom plate (100 µL volume).

-

Incubate overnight at 37°C, 5% CO₂.

Phase 3: Treatment & Induction (Day 1)

Experimental Design:

-

Blank: Media only (no cells).

-

Negative Control: Cells + Media (Unstimulated).

-

Positive Control (Vehicle): Cells + LPS (1 µg/mL) + DMSO (0.1%).

-

Test Groups: Cells + LPS (1 µg/mL) + Cindunistat (Serial Dilution: 10 µM down to 0.1 nM).

Workflow:

-

Prepare 2X concentrations of Cindunistat in media containing 2 µg/mL LPS .

-

Remove old media from the cells (carefully, macrophages are semi-adherent).

-

Add 100 µL of the 2X Cindunistat/LPS mixture to the respective wells.

-

Final Concentration: 1X Cindunistat + 1 µg/mL LPS.[1]

-

-

Incubate for 24 hours at 37°C, 5% CO₂.

Phase 4: Griess Assay & Viability (Day 2)

Figure 2: Dual-readout workflow for Nitrite quantification and Cell Viability.

Detailed Steps:

-

Supernatant Transfer: Carefully transfer 50 µL (or 100 µL) of culture supernatant to a new clear 96-well plate.

-

Tip: Do not disturb the cell monolayer. The cells remaining in the original plate are needed for the viability check.

-

-

Griess Reaction: Add an equal volume (50 µL or 100 µL) of Griess Reagent to the supernatant plate.

-

Standard Curve: In a separate column, add serial dilutions of NaNO₂ (0 to 100 µM) mixed with Griess Reagent.

-

Incubation: Incubate for 10 minutes at room temperature in the dark. A pink/magenta color will develop proportional to nitrite concentration.

-

Read: Measure absorbance at 540 nm (or 520–550 nm range) on a microplate reader.

-

Viability Counter-Screen: Add MTT (0.5 mg/mL) or CCK-8 reagent to the original plate containing cells. Incubate 1-4 hours and read according to manufacturer instructions.

-

Critical: If Cindunistat reduces Nitrite but also reduces cell viability, it is cytotoxic , not a specific iNOS inhibitor.

-

Data Analysis & Validation

Nitrite Quantification

Calculate the concentration of Nitrite in each well using the linear regression equation from the NaNO₂ standard curve (

Percent Inhibition Calculation

Normalize the data to the Positive Control (LPS + Vehicle) and Negative Control (No LPS).

IC50 Determination

Plot Log[Cindunistat] (x-axis) vs. % Inhibition (y-axis). Fit the data using a non-linear regression (4-parameter logistic model) to determine the IC50.[6]

Quality Control Criteria

-

Z-Factor: Must be > 0.5 for a robust assay.

-

Viability: Cindunistat concentrations near the IC50 must show > 80% cell viability compared to vehicle control.

Troubleshooting Guide

| Issue | Probable Cause | Solution |

| Low Signal (Pink Color) | Old/Degraded LPS | Use fresh LPS aliquots; ensure strain is O111:B4. |

| High Background in Blank | Phenol Red Interference | Use Phenol Red-free DMEM or subtract "Media Only" blank. |

| High Variation (SD) | Cell detachment during transfer | Use a multichannel pipette carefully; do not touch well bottom. |

| Compound Precipitates | High Concentration / Salt issue | Ensure DMSO concentration < 0.5%; sonicate stock if needed. |

| No Inhibition observed | LPS dose too high | Titrate LPS; 100 ng/mL might be sufficient for high sensitivity. |

References

-

Hellio le Graverand, M. P., et al. (2013).[4] "A 2-year randomised, double-blind, placebo-controlled, multicentre study of oral selective iNOS inhibitor, cindunistat (SD-6010), in patients with symptomatic osteoarthritis of the knee."[4] Annals of the Rheumatic Diseases, 72(2), 187-195.[4]

-

Green, L. C., et al. (1982). "Analysis of nitrate, nitrite, and [15N]nitrate in biological fluids." Analytical Biochemistry, 126(1), 131-138.

-

Ashpole, N. M., et al. (2014). "Loss of Calcium/Calmodulin-dependent Protein Kinase II Activity in Cortical Astrocytes Decreases Glutamate Uptake and Induces Neurotoxic Release of Nitric Oxide." Journal of Biological Chemistry, 289(25), 17499–17512. (Protocol validation for Griess Assay).

-

Tieu, K., et al. (2003). "A cell-based assay for IKK inhibitors." (Reference for RAW 264.7 inflammatory screening models).

Sources

- 1. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. A 2-year randomised, double-blind, placebo-controlled, multicentre study of oral selective iNOS inhibitor, cindunistat (SD-6010), in patients with symptomatic osteoarthritis of the knee - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. IC50 Calculator | AAT Bioquest [aatbio.com]

Application Note: Cindunistat Hydrochloride Maleate in Primary Cell Culture

Optimization of iNOS Inhibition Assays in Primary Human Chondrocytes and Macrophages

Abstract & Introduction

Cindunistat hydrochloride maleate (also known as SD-6010 or PHA-728669F) is a highly potent, selective, orally active, and irreversible inhibitor of inducible Nitric Oxide Synthase (iNOS/NOS2) .[][2] Unlike constitutive isoforms (eNOS, nNOS), iNOS is upregulated in response to inflammatory stimuli (cytokines, LPS) and produces high levels of nitric oxide (NO), contributing to the pathogenesis of osteoarthritis (OA), neuropathic pain, and autoimmune inflammation.[][2]

While clinical trials (e.g., for OA) have explored its systemic efficacy, current preclinical research utilizes Cindunistat to dissect the role of NO in inflammatory signaling cascades.[]

Why Primary Cells? Immortalized cell lines (e.g., RAW 264.[]7) often exhibit dysregulated NO production or lack relevant co-factors.[] Primary cells—specifically Human Articular Chondrocytes (HACs) and Human Monocyte-Derived Macrophages (HMDMs) —provide the most physiologically relevant models for evaluating iNOS inhibition, as they retain native cytokine receptor profiles and signaling kinetics.[][2]

Key Technical Challenge: Human primary macrophages produce significantly lower quantities of NO compared to murine counterparts.[] Therefore, assay sensitivity and precise protocol timing (accounting for the irreversible binding mechanism) are critical for success.[]

Compound Handling & Properties[1][2]

| Property | Specification |

| Chemical Name | Cindunistat hydrochloride maleate |

| CAS Number | 753491-31-5 |

| Molecular Weight | 591.15 g/mol |

| Mechanism | Selective, time-dependent, irreversible iNOS inhibitor |

| Solubility | Soluble in DMSO (>10 mM); Water (<1 mg/mL) |

| Stock Preparation | Prepare 10 mM stock in sterile DMSO.[][2] Aliquot and store at -20°C. Avoid freeze-thaw cycles (>3). |

| Stability | Stable in culture media (RPMI/DMEM) for >48 hours at 37°C. |

Critical Handling Note: Due to the maleate salt form, ensure pH buffering capacity in culture media (HEPES or Bicarbonate) is sufficient if using high concentrations (>100 µM), though typical IC50 values are in the nanomolar range.[][2]

Biological Mechanism of Action

Cindunistat functions by binding irreversibly to the iNOS enzyme, preventing the conversion of L-Arginine to L-Citrulline and Nitric Oxide.[][2] This blockade inhibits downstream inflammatory mediators, including Matrix Metalloproteinases (MMPs) in chondrocytes.[]

Figure 1: Mechanism of Cindunistat-mediated iNOS inhibition within the inflammatory signaling cascade.[][2] Cindunistat irreversibly binds the active iNOS dimer, preventing NO generation and subsequent matrix degradation.

Experimental Protocols

Protocol A: Primary Human Articular Chondrocyte (HAC) Assay

Objective: Evaluate the efficacy of Cindunistat in preventing IL-1β-induced NO production, mimicking an Osteoarthritis (OA) microenvironment.[][2]

Reagents Required:

-

Primary Human Chondrocytes (isolated from articular cartilage or purchased).[][2]

-

Chondrocyte Growth Medium (CGM).[][2]

-

Recombinant Human IL-1β.[][2]

-

Griess Reagent System (Promega or equivalent).[][2]

-

Cindunistat HCl Maleate (10 mM Stock).[][2]

Step-by-Step Methodology:

-

Seeding:

-

Thaw HACs and culture in CGM until 80% confluence.

-

Seed cells into 96-well flat-bottom plates at 20,000 cells/well .

-

Allow attachment for 24 hours.

-

-

Starvation (Optional but Recommended):

-

Replace medium with serum-reduced (0.5% FBS) medium for 12 hours to synchronize cells and reduce basal background.[][2]

-

-

Pre-Incubation (Critical Step):

-

Stimulation:

-

Readout (Griess Assay):

-

Collect 50 µL of supernatant from each well.[]

-

Mix with 50 µL Sulfanilamide solution (incubate 10 min).

-

Add 50 µL NED solution (incubate 10 min).

-

Measure absorbance at 540 nm .

-

Note: Use a sodium nitrite standard curve to quantitate NO concentration.[]

-

Protocol B: Human Monocyte-Derived Macrophage (HMDM) Assay

Objective: Assess iNOS inhibition in an immune-competent model.[][2] Challenge: Human macrophages produce low NO.[] This protocol uses M1 polarization to maximize the signal.[]

Workflow:

-

Isolation: Isolate PBMCs from whole blood using density gradient centrifugation (Ficoll-Paque).

-

Enrichment: Isolate CD14+ monocytes via magnetic bead separation (positive selection).

-

Differentiation:

-

Culture monocytes in RPMI-1640 + 10% FBS + 50 ng/mL M-CSF for 6–7 days to generate macrophages (M0).[][2]

-

Refresh media on Day 3.

-

-

M1 Polarization & Treatment:

-

Detection:

-

Option 1 (Standard): Griess Assay (as above).[][2] Note: Limit of detection is ~2.5 µM nitrite.[] Human cells may be borderline.[]

-

Option 2 (High Sensitivity): Use DAF-FM Diacetate (fluorescent probe).[][2]

-

After 24h stimulation, wash cells.[]

-

Load cells with 5 µM DAF-FM DA for 30 min.[][2]

-

Wash and measure fluorescence (Ex/Em: 495/515 nm).

-

-

Data Analysis & Interpretation

Calculating IC50[1][2]

-

Normalize Data:

-

Curve Fitting:

Troubleshooting Guide

| Issue | Probable Cause | Solution |

| Low NO Signal (Griess) | Human cells produce low NO; Media interference (Phenol Red).[][2] | Use Phenol Red-free media.[][2] Switch to DAF-FM fluorescent assay. Increase cell density.[] |

| High Background | Nitrates in FBS or media.[] | Use dialyzed FBS or low-nitrate media.[][2] Ensure fresh Griess reagents. |

| Variable IC50 | Donor variability; Time-dependence ignored.[][2] | Normalize to total protein.[] Ensure consistent 1-hour pre-incubation to allow irreversible binding. |

| Cytotoxicity | Drug toxicity at high concentrations.[] | Perform an MTT or LDH assay in parallel to confirm reduction in NO is not due to cell death.[] |

References

-

Hellio le Graverand, M. P., et al. (2013). "A 2-year randomised, double-blind, placebo-controlled, multicentre study of oral selective iNOS inhibitor, cindunistat (SD-6010), in patients with symptomatic osteoarthritis of the knee."[][2][3][4] Annals of the Rheumatic Diseases.

-

PubChem. "Cindunistat Hydrochloride Maleate (Compound Summary)."[][2] National Library of Medicine.[]

-

Mendes, A. F., et al. (2002). "Expression and activity of NO synthase isoforms in human chondrocytes: Regulation by cytokines."[] Osteoarthritis and Cartilage. (Contextual grounding for Protocol A).

-

Bonnefoy, A., et al. (2010). "In vitro characterization of PHA-728669F (Cindunistat), a novel oral iNOS inhibitor."[] Osteoarthritis and Cartilage. (Source for IC50 and selectivity data).

Sources

Application Note: Selective iNOS Inhibition in Macrophages using Cindunistat Hydrochloride Maleate (GW274150)

Abstract & Core Rationale

Nitric oxide (NO) is a pleiotropic mediator produced by three isoforms of nitric oxide synthase (NOS).[1][2][3] In inflammatory research, the challenge is often isolating the contribution of the inducible isoform (iNOS) without confounding data by inhibiting the constitutive isoforms (eNOS and nNOS), which are vital for homeostasis.

Cindunistat hydrochloride maleate (GW274150) is the gold-standard reagent for this application. Unlike non-selective arginine analogues (e.g., L-NMMA), Cindunistat exhibits >100-fold selectivity for iNOS over eNOS and nNOS. This application note details a validated protocol for inducing iNOS in RAW 264.7 macrophages and quantifying its specific inhibition using Cindunistat, ensuring data integrity and physiological relevance.

Mechanism of Action

Cindunistat acts as a slow-onset, tight-binding inhibitor of the iNOS oxygenase domain. It competes with the substrate L-Arginine.[2][4] By blocking the active site specifically in the inducible isoform, it prevents the conversion of L-Arginine to L-Citrulline and Nitric Oxide, without suppressing the upstream transcriptional machinery (NF-κB signaling) or affecting constitutive NO production in bystander cells.

Signal Transduction & Inhibition Pathway

The following diagram illustrates the macrophage inflammatory cascade and the precise intervention point of Cindunistat.

Figure 1: Mechanism of Action. Cindunistat inhibits the enzymatic activity of the iNOS protein, not the upstream transcriptional expression.

Experimental Protocol

Materials & Reagents

| Reagent | Specification | Storage |

| Cindunistat HCl Maleate | >98% Purity (MW: ~591.1 g/mol ) | -20°C (Desiccated) |

| Macrophage Cell Line | RAW 264.7 or BMDM | Liquid Nitrogen |

| Inducer | Lipopolysaccharide (LPS) E. coli O111:B4 | 4°C |

| Vehicle | DMSO (Cell Culture Grade) | RT |

| Assay Reagent | Griess Reagent (Sulfanilamide + NED) | 4°C (Dark) |

| Viability Reagent | MTT or CCK-8 | -20°C |

Compound Preparation (Critical)

Cindunistat is a salt form. While soluble in water, DMSO is recommended for stock solutions to ensure sterility and long-term stability, provided the final DMSO concentration in culture is <0.1%.

-

Stock Solution (10 mM): Dissolve 5.91 mg of Cindunistat HCl Maleate in 1.0 mL of sterile DMSO. Aliquot into 50 µL vials and store at -20°C. Avoid freeze-thaw cycles.

-

Working Solution: Dilute the stock 1:1000 in serum-free media to achieve 10 µM, then serially dilute to test concentrations (e.g., 0.1, 1.0, 5.0, 10.0 µM).

The "Co-Incubation" Assay Workflow

This protocol measures the ability of Cindunistat to prevent NO accumulation during acute inflammation.

Step 1: Cell Seeding

-

Seed RAW 264.7 cells at

cells/well in a 96-well flat-bottom plate using DMEM + 10% FBS. -

Incubate overnight (12-18h) at 37°C, 5% CO₂ to allow adherence.

Step 2: Pre-Treatment (Expert Insight)

-

Why: Cindunistat is a slow-onset inhibitor. A short pre-incubation ensures the drug is equilibrated at the active site before the enzyme is fully synthesized and active.

-

Remove media and replace with fresh media containing Cindunistat (0.1 – 10 µM).

-

Incubate for 30 minutes .

Step 3: Stimulation

-

Add LPS directly to the wells (without removing drug media) to a final concentration of 100 ng/mL .

-

Control Wells:

-

Blank: Media only (no cells).

-

Basal: Cells + Media (no LPS, no Drug).

-

Max Induction: Cells + LPS + Vehicle (DMSO).

-

-

Incubate for 18 - 24 hours .

Step 4: Supernatant Collection

-